molecular formula C29H24D6F6N4O B1191703 N-desmethyl Netupitant D6

N-desmethyl Netupitant D6

Cat. No.: B1191703
M. Wt: 570.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-desmethyl Netupitant D6 is the deuterium labeled N-desmethyl Netupitant, which is a metabolite of Netupitant.

Scientific Research Applications

1. Chemotherapy-Induced Nausea and Vomiting Prevention

Netupitant, as part of the fixed-dose combination NEPA with palonosetron, has shown effectiveness in preventing chemotherapy-induced nausea and vomiting. Clinical studies have demonstrated that all NEPA doses, including those containing netupitant, provide superior prevention of nausea and vomiting induced by chemotherapy compared to palonosetron alone. This highlights the potential of netupitant in enhancing antiemetic efficacy in cancer therapy (Hesketh et al., 2014).

2. Pharmacokinetics and Metabolism

Research on netupitant's pharmacokinetics and metabolism is essential for understanding its efficacy and safety profile. A study showed that netupitant is extensively metabolized via Phase I and II hepatic metabolism, with elimination primarily through the hepatic/biliary route. This information is crucial for optimizing dosing and understanding drug interactions in patients undergoing chemotherapy (Spinelli et al., 2013).

3. Electrochemical Simulation of Metabolization

An innovative approach to understanding netupitant's metabolism involves electrochemical simulation. By mimicking the enzyme-mediated reactions occurring in the liver, researchers have successfully identified metabolites of netupitant. This method not only helps in understanding the drug's metabolic pathways but also opens avenues for synthesizing oxidation products for further studies (Chira et al., 2021).

4. Receptor Occupancy and Brain Penetration

Studies using positron emission tomography (PET) imaging have been conducted to evaluate brain receptor occupancy and the disposition of netupitant in humans. These studies are critical in determining the effective dosing and duration of action of netupitant in targeting NK1 receptors, which is key to its antiemetic effects (Rossi et al., 2012).

5. Interaction with Other Drugs

Understanding netupitant's interaction with other drugs is vital, especially considering its potential inhibition of cytochrome P-450 isoenzyme 3A4 (CYP3A4). Studies have shown that netupitant can increase the exposure to drugs that are substrates of CYP3A4, necessitating dose adjustments when co-administered (Lanzarotti & Rossi, 2013).

Properties

Molecular Formula

C29H24D6F6N4O

Molecular Weight

570.6

Origin of Product

United States

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